molecular formula C17H19NO2 B5079230 N-benzyl-3-propoxybenzamide

N-benzyl-3-propoxybenzamide

Cat. No.: B5079230
M. Wt: 269.34 g/mol
InChI Key: OAEHTRRERAITPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-propoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a propoxy group at the 3-position of the benzene ring and an N-benzyl group. The propoxy group (OCH₂CH₂CH₃) may enhance lipophilicity compared to smaller alkoxy substituents, while the N-benzyl moiety introduces steric bulk that could influence binding interactions or reactivity .

Properties

IUPAC Name

N-benzyl-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-11-20-16-10-6-9-15(12-16)17(19)18-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHTRRERAITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-propoxybenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit amyloid-beta (Aβ42) aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease. The compound interacts with the Aβ42 peptide, preventing its aggregation and subsequent neurotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-3-propoxybenzamide with key analogs based on substituents, synthesis, and functional properties.

Key Observations:
  • Substituent Effects: The 3-propoxy group in the target compound may increase solubility in non-polar solvents compared to the 3-methyl group in or methoxy groups in other analogs.
  • Synthesis: While employs 2-amino-2-methyl-1-propanol for N-substitution, the target compound likely requires benzylamine, which is more nucleophilic, suggesting milder reaction conditions.

Functional and Application Comparisons

a) Catalytic Potential
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Demonstrated utility as a directing group in C–H activation reactions due to its N,O-bidentate coordination.
  • This compound : The absence of a hydroxyl group may limit metal coordination, but the bulky benzyl group could stabilize transition states in asymmetric catalysis.
b) Bioactivity
  • 4-(Diethylamino)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (): The thiazole ring and propoxyphenyl group suggest antimicrobial or kinase inhibitory activity, common in similar structures.
  • This compound : The benzyl group and propoxy chain align with motifs seen in serotonin receptor modulators, though specific studies are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.